

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Cat. No.: B026910

[Get Quote](#)

An In-depth Technical Guide to **(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid**:
Properties, Synthesis, and Applications

Introduction

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a trifunctional chiral building block of significant interest to researchers in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide, all centered around a stereodefined quaternary carbon. This unique arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical and physical properties, proven synthetic methodologies, key reactive pathways, and its notable application in the development of pharmaceutical agents.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical entity is fundamental to its successful application. **(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid** is a white solid at room temperature, typically stored under refrigeration (2-8°C) to ensure long-term stability.^[1] Key physical and chemical properties are summarized in Table 1.

It is critical for researchers to note the discrepancies in reported values for melting point and specific optical rotation in the literature. These variations may arise from differences in sample purity or the conditions under which the measurements were taken (e.g., solvent, concentration).

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	106089-20-7	[2][3]
Molecular Formula	C ₄ H ₇ BrO ₃	[2][3][4]
Molecular Weight	183.00 g/mol	[2][3][5]
Appearance	White to Pale Yellow Solid	[6]
Melting Point	98–100°C	[7]
113–114°C	[6]	
Solubility	25 g/L in Water (20°C)	[7]
pKa (Predicted)	~2.5	[7]
3.39 ± 0.16	[6]	
Specific Optical Rotation	+12.5° (c=1, H ₂ O)	[7]
[α]/D -11.5 ± 1.5° (c=2.6, Methanol)	[6]	

Spectroscopic analysis provides the structural fingerprint of the molecule. The following data (Table 2) are essential for its identification and quality control.

Table 2: Spectroscopic Data

Technique	Data (Solvent: D ₂ O)	Interpretation	Source
¹ H NMR (400 MHz)	δ 1.45 (s, 3H), δ 3.20 (d, 2H)	Singlet corresponds to the C2-methyl protons. Doublet corresponds to the diastereotopic C3-bromomethyl protons. The C2-OH and COOH protons are typically exchanged in D ₂ O.	[7]
¹³ C NMR	δ 23.1, δ 45.8, δ 72.5, δ 178.2	Signals correspond to the methyl carbon (CH ₃), bromomethyl carbon (CH ₂ Br), quaternary alcohol carbon (C-OH), and the carboxylic acid carbon (COOH), respectively.	[7]
IR Spectroscopy	~3200 cm ⁻¹ (broad), ~1700 cm ⁻¹ , ~650 cm ⁻¹	Broad O-H stretch from the alcohol and carboxylic acid. Sharp C=O stretch from the carboxylic acid. C-Br stretch.	[7]

Synthesis and Stereochemical Control

The primary challenge in synthesizing this molecule is the stereoselective installation of the bromine atom. The most effective reported method is the enantioselective bromination of the prochiral starting material, 2-hydroxy-2-methylpropanoic acid.

Causality of Experimental Choice

Direct bromination of the starting material without a chiral influence would result in a racemic mixture of (R) and (S) enantiomers. To achieve the desired (S) configuration, a chiral catalyst is required. Chiral Lewis acids, such as those derived from BINOL (1,1'-Bi-2-naphthol), are employed to create a chiral environment around the substrate.^{[4][7]} This environment sterically directs the incoming bromine electrophile to one face of the molecule, leading to a high enantiomeric excess (ee) of the desired (S)-enantiomer.^[4]

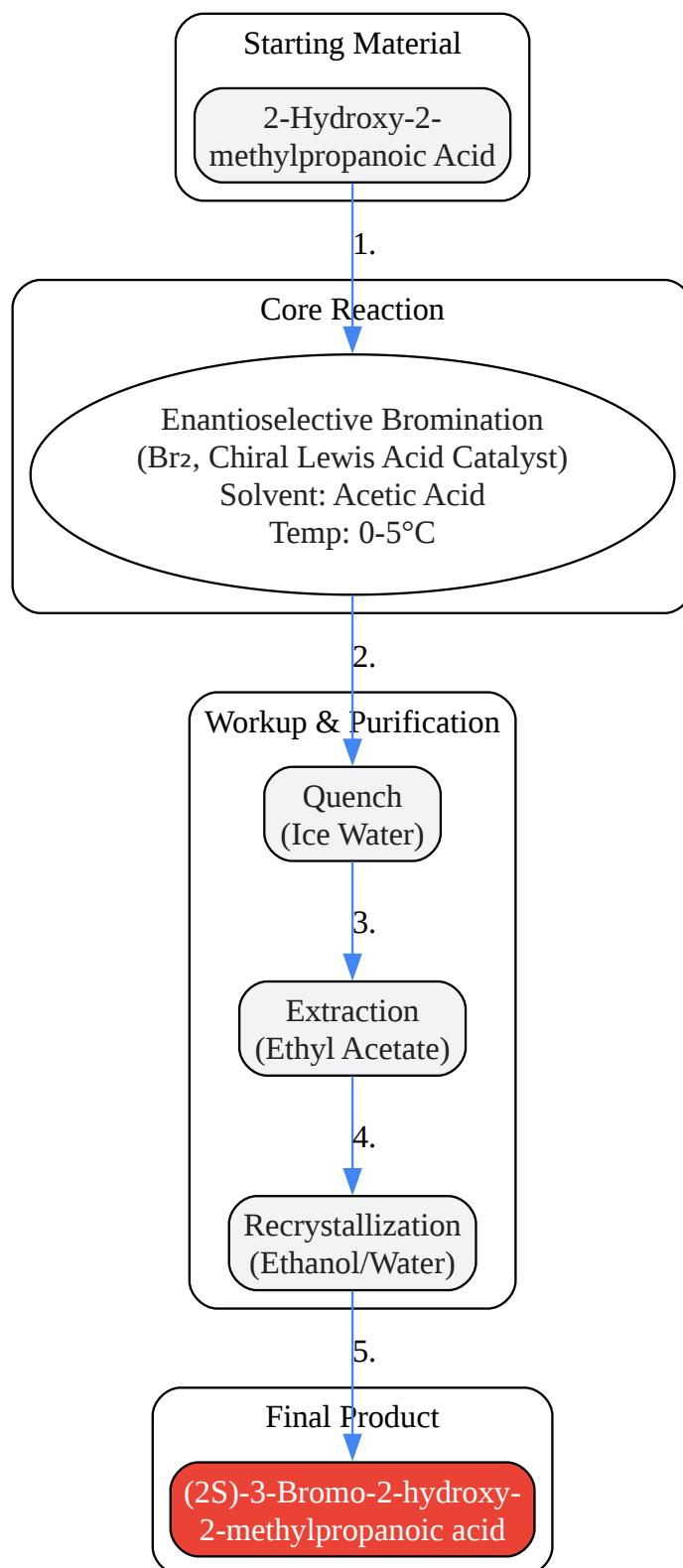
Experimental Protocol: Enantioselective Bromination

This protocol is a representative synthesis based on established methodologies.^{[4][7]} Researchers should consult primary literature and perform appropriate risk assessments before implementation.

- **Catalyst Preparation:** In a flame-dried, nitrogen-purged flask, prepare the chiral Lewis acid catalyst (e.g., Zn(OAc)₂ with (R)-BINOL) in an appropriate anhydrous solvent according to literature procedures.
- **Reaction Setup:** To a separate reaction vessel under a nitrogen atmosphere, add 2-hydroxy-2-methylpropanoic acid and a suitable solvent such as acetic acid.
- **Catalyst Addition:** Add the prepared chiral catalyst solution to the reaction vessel.
- **Cooling:** Cool the mixture to 0–5°C using an ice bath. This is crucial to control the reaction rate and enhance selectivity.
- **Bromination:** Slowly add a solution of bromine (Br₂) in acetic acid dropwise over 4–6 hours. The reaction should be monitored for completion by a suitable technique (e.g., TLC, LC-MS).
- **Quenching:** Once the reaction is complete, carefully quench the mixture by pouring it into a beaker of ice water.
- **Extraction:** Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
- **Washing:** Wash the combined organic layers with brine to remove residual water and impurities.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a polar solvent system, such as an ethanol/water mixture, to yield enantiomerically enriched **(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid**.^[7]
- Validation: Confirm the structure and purity using the spectroscopic methods outlined in Table 2. Enantiomeric purity should be determined via chiral HPLC or by measuring the specific optical rotation and comparing it to literature values.^[4]

Synthesis Workflow Diagram

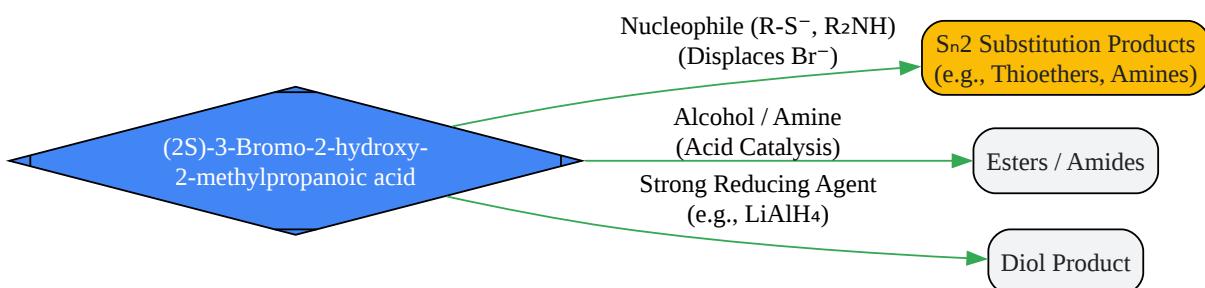
[Click to download full resolution via product page](#)

Caption: Workflow for the enantioselective synthesis.

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of **(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid** stems from the distinct reactivity of its three functional groups.

- Primary Alkyl Bromide: The C-Br bond is the most reactive site for nucleophilic substitution. As a primary bromide, it is highly susceptible to S_N2 displacement by a wide range of nucleophiles (e.g., amines, thiols, cyanides, azides). This reaction is the cornerstone of its use as a building block, allowing for the covalent attachment of this chiral fragment to other molecules. The S_N2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group; however, since the substitution occurs at C3, which is not the chiral center, the stereochemistry at C2 is preserved.
- Tertiary Hydroxyl Group: The tertiary alcohol can undergo oxidation to a ketone under specific conditions, although this can be challenging without affecting other parts of the molecule. More commonly, it can be protected (e.g., as a silyl ether) if it interferes with subsequent reactions, or it can be involved in intramolecular cyclizations.
- Carboxylic Acid Group: The carboxylic acid provides a handle for forming esters, amides, or acid chlorides. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.



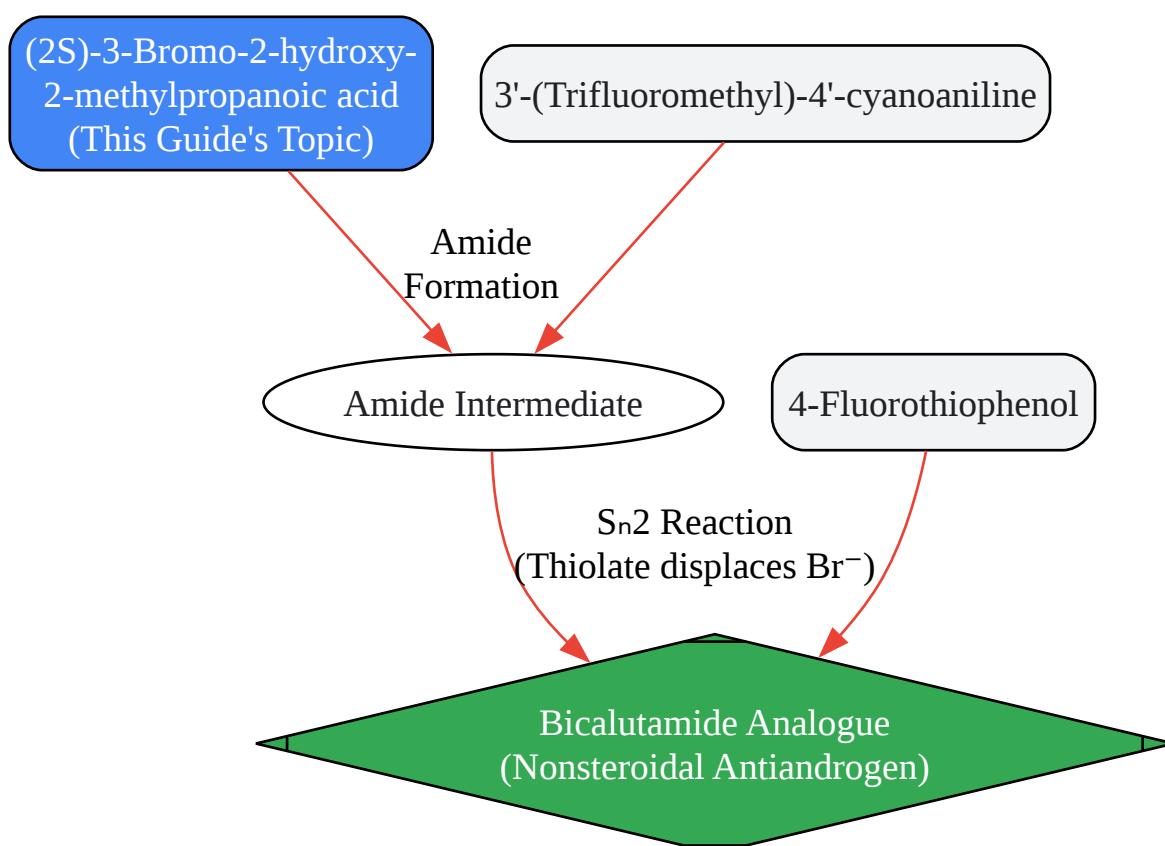
[Click to download full resolution via product page](#)

Caption: Key reaction pathways of the title compound.

Application in Drug Development: Synthesis of Bicalutamide

A prominent application of this chiral synthon is as an intermediate in the synthesis of nonsteroidal antiandrogens, such as Bicalutamide (formerly ICI 176334), which is used in the treatment of prostate cancer.^[8] The synthesis leverages the S_N2 reactivity of the molecule's primary bromide.

In a key step, the **(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid** is converted to an amide with 3'-(trifluoromethyl)-4'-cyanoaniline. The resulting intermediate then undergoes an S_N2 reaction where the bromide is displaced by the thiolate of 4-fluorothiophenol. This step critically sets the stereochemistry of the final drug molecule, which is essential for its biological activity.



[Click to download full resolution via product page](#)

Caption: Role in the synthesis of a Bicalutamide analogue.

Safety and Handling

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is classified as a corrosive substance.

Safety data sheets indicate it causes severe skin burns and eye damage (H314, GHS05).[\[1\]](#)[\[7\]](#)

Some sources may classify it as an irritant (H315, H319); however, given the potential for severe damage, it must be handled with the highest degree of caution.[\[5\]](#)

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[\[1\]](#)
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. In case of skin contact, take off immediately all contaminated clothing and rinse skin with water. Seek immediate medical attention in all cases of exposure.

Conclusion

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a powerful and versatile chiral building block. Its well-defined stereochemistry and three distinct functional groups provide a robust platform for the asymmetric synthesis of complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, enables researchers and drug development professionals to effectively harness its potential in creating novel chemical entities with significant biological and pharmaceutical applications.

References

- Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. [\[Link\]](#)
- The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. [\[Link\]](#)
- (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 - PubChem. [\[Link\]](#)
- **(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid** - Georganics. [\[Link\]](#)
- Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water - UBC Library Open Collections. [\[Link\]](#)
- ICI 176334: a novel non-steroidal, peripherally selective antiandrogen - PubMed. [\[Link\]](#)

- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P
- (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid - ChemBK. [Link]
- Alpha Halogenation of Carboxylic Acids - Chemistry Steps. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. caslab.com [caslab.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 [amp.chemicalbook.com]
- 7. 3-Bromo-2-hydroxy-2-methylpropanoic acid () for sale [vulcanchem.com]
- 8. ICI 176,334: a novel non-steroidal, peripherally selective antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026910#2s-3-bromo-2-hydroxy-2-methylpropanoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com